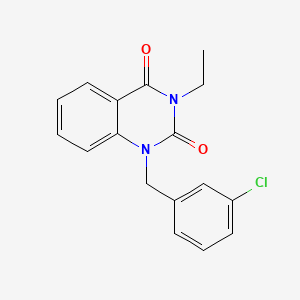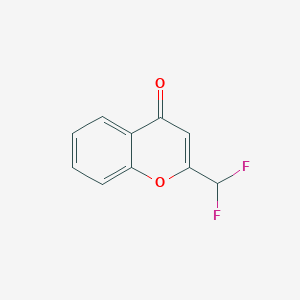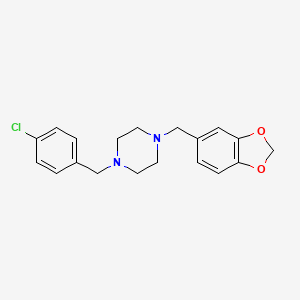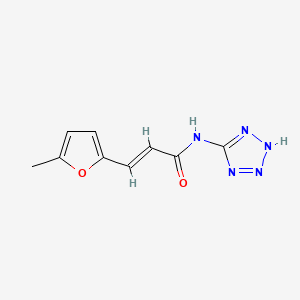
1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, also known as CGP 3466B, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the family of quinazolinediones, which have been found to have various biological activities.
科学的研究の応用
Synthesis and Biological Potential
The compound 1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, while not directly mentioned in the available research, relates closely to the field of quinazolinone derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Research has focused on synthesizing various quinazolinone derivatives and evaluating their pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities.
One study describes the synthesis of new quinazolinone derivatives with modifications aimed at enhancing their biological activity. These modifications include the introduction of different substituents believed to confer antimicrobial, analgesic, and anti-inflammatory properties. The synthesized compounds were characterized and evaluated for their biological activities, revealing that certain derivatives displayed significant activity, underscoring the potential of quinazolinone scaffolds in drug development (Dash et al., 2017).
Chemical Synthesis and Characterization
Another aspect of research on quinazolinone derivatives involves the development of synthetic methodologies and the exploration of their chemical properties. A study detailed the synthesis of quinazolinone derivatives through a two-step procedure starting from chlorosubstituted anthranilic acids. This research not only contributed to the synthetic chemistry of quinazolinones but also aimed to produce compounds with expected biological activity, highlighting the compound's significance in both synthetic and medicinal chemistry (Párkányi & Schmidt, 2000).
Molecular Docking and Biological Interactions
Further, quinazolinone derivatives have been subject to molecular docking studies to predict their interaction with biological targets. For example, a specific quinazolinone derivative demonstrated favorable interaction with the SHP2 protein through molecular docking studies. This interaction suggests potential therapeutic applications in targeting SHP2, a protein involved in signal transduction pathways related to cell growth and differentiation. Such studies are crucial for understanding the molecular basis of the compound's activity and guiding the development of targeted therapeutics (Wu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
Future research on a compound like this could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its properties in more detail, and testing its potential uses in areas such as medicine or materials science .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-8-3-4-9-15(14)20(17(19)22)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERDDXCFCAENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)


![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)
![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)
![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)